Terpin

Description

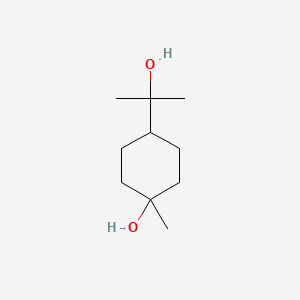

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxypropan-2-yl)-1-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,11-12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNWAMSGVWEHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023643, DTXSID401031800, DTXSID501031803 | |

| Record name | Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-p-Menthan-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 mg/mL at 20 °C | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80-53-5, 565-48-0, 565-50-4, 2451-01-6 | |

| Record name | Terpin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terpin [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-p-Menthan-1,8-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpin, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TERPIN HYDRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TERPIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanemethanol, 4-hydroxy-.alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-p-Menthan-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menthane-1,8-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-hydroxy-α,α,4-trimethylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPF495B08R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERPIN, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HW1S44T5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

158 - 159 °C | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for Terpin and Its Derivatives

Catalytic Hydration of Monoterpenes for Terpin (B149876) Production Research

The synthesis of this compound, specifically p-menthane-1,8-diol, is predominantly achieved through the acid-catalyzed hydration of monoterpenes, with α-pinene being a primary precursor found in turpentine (B1165885). nih.govresearchgate.net This process is a cornerstone of industrial fragrance and chemical production. Research in this area focuses on enhancing reaction efficiency, selectivity, and developing environmentally benign catalytic systems.

The acid-catalyzed hydration of α-pinene to this compound is a multi-step process initiated by the protonation of the double bond in the α-pinene molecule. This leads to the formation of a bicyclic pinanyl carbocation. This unstable intermediate undergoes a Wagner-Meerwein rearrangement, breaking the four-membered ring to form a more stable tertiary terpinyl carbocation. This carbocation is then attacked by a water molecule, a nucleophile, which leads to the formation of terpineol (B192494). nih.gov A subsequent hydration step, where another water molecule attacks the carbocation, results in the formation of this compound hydrate (B1144303) (p-menthane-1,8-diol monohydrate). nih.govnih.gov The entire process is a cascade of carbocation rearrangements and nucleophilic attacks by water.

To overcome the limitations of using strong inorganic acids like sulfuric acid, which can cause significant corrosion and environmental pollution, research has shifted towards composite acid catalysts. nih.govmdpi.com These systems aim to improve yield, selectivity, and reaction conditions.

One area of investigation involves ternary composite catalysts, which are combinations of α-hydroxy acids (AHAs), phosphoric acid, and acetic acid. mdpi.comresearchgate.net Studies have shown that while the hydration rate of α-pinene is slow when catalyzed solely by AHAs, the combination in a ternary system demonstrates good catalytic performance. mdpi.comresearchgate.net For example, a composite catalyst of citric acid, phosphoric acid, and acetic acid has been used to optimize the synthesis of α-terpineol, an intermediate in this compound production. Under specific conditions, this system achieved an α-pinene conversion of 96%. mdpi.comresearchgate.net The AHAs are thought to stabilize the carbocation intermediates, which is beneficial for the formation of the desired addition product. mdpi.com

Another approach involves the use of α-hydroxycarboxylic acid (HCA)–boric acid composite catalysts. nih.govmdpi.com These catalysts have been shown to effectively facilitate the reaction of α-pinene and water to produce this compound monohydrate without intense heat release. nih.govmdpi.com A system composed of tartaric acid and boric acid, for instance, can produce this compound monohydrate with a molar yield of 88% at room temperature (20–25 °C). nih.gov The performance of these HCA-based composite catalysts is often related to the acidity (pKa1) of the specific α-hydroxycarboxylic acid used. nih.govnih.gov

The table below summarizes the performance of different composite catalyst systems in the hydration of α-pinene.

| Catalyst System | Components | α-Pinene Conversion (%) | Selectivity (%) | Temperature (°C) | Reference |

| Ternary Composite | Citric Acid, Phosphoric Acid, Acetic Acid | 96 | 48.1 (for α-terpineol) | 70 | mdpi.com |

| HCA-Boric Acid | Tartaric Acid, Boric Acid | - | - | 20-25 | nih.gov |

| HCA-Boric Acid | Mandelic Acid, Boric Acid | 96.1 | 55.5 (for terpineol) | - | nih.gov |

Note: Selectivity data often refers to the intermediate terpineol, as the complete hydration to this compound is the subsequent step.

Turpentine, a readily available natural resource, is the primary feedstock for this compound production due to its high α-pinene content. researchgate.netnih.gov Kinetic studies on the direct hydration of turpentine are crucial for optimizing industrial processes. These studies investigate the effects of various parameters such as temperature, catalyst loading, stirring rate, and reactant ratios on the reaction rate and product yield. researchgate.net

Research using strong acid cation exchange resins, such as Amberlyst 15, as catalysts has provided insights into the reaction kinetics. researchgate.net A pseudohomogeneous (PH) model has been successfully used to describe the reaction rate equation and to determine key kinetic parameters like reaction rate constants and activation energy. researchgate.net During the hydration process using turpentine, the isomerization of α-pinene also occurs, which adds complexity to the kinetic modeling. researchgate.net The goal of these studies is to develop a robust kinetic model that can predict the behavior of the reaction under different conditions, thereby enabling better reactor design and process control for maximizing this compound production from raw turpentine. researchgate.netnih.gov

Stereochemical Control in this compound Synthesis Pathways

Stereochemical control in the synthesis of complex molecules like terpenes is a significant challenge and an active area of research. nih.govresearchgate.net The acid-catalyzed hydration of α-pinene typically results in a mixture of stereoisomers of this compound. The formation of specific stereoisomers is governed by the intricate cascade of carbocation rearrangements during the reaction. nih.gov While the initial protonation and subsequent rearrangements are subject to thermodynamic and kinetic controls, achieving high stereoselectivity for a single this compound isomer through simple acid catalysis is difficult.

Advanced synthetic strategies often employ chiral catalysts or auxiliaries to influence the stereochemical outcome of reactions. researchgate.net In the context of terpene synthesis, metal complexes with chiral ligands derived from terpenes themselves are used to induce asymmetry in catalytic transformations. researchgate.net However, specific research on applying these advanced stereochemical control methods directly to the industrial synthesis of this compound from α-pinene is less documented in the provided sources. The primary industrial process often yields a mixture of isomers, which may be used directly or subjected to separation processes depending on the desired application of the final product. nih.gov The development of catalytic systems that can tightly control the polycyclization cascade and subsequent hydration steps is a key goal to access specific, stereochemically pure this compound isomers. nih.gov

Research on By-product Formation and Purification Strategies in this compound Manufacturing

The acid-catalyzed hydration of α-pinene and turpentine is not perfectly selective, leading to the formation of various by-products alongside this compound. The complex reaction mechanism, involving multiple carbocation intermediates, gives rise to a range of isomerization and rearrangement products.

Purification of the crude this compound product is essential to meet the quality standards for its various applications. The primary strategy involves separating the desired this compound from the unreacted hydrocarbons and the various by-products. After the reaction, the mixture typically forms two liquid layers: an organic phase containing the products and a lower aqueous phase with the dissolved catalyst. mdpi.commdpi.com This allows for an initial separation.

A key purification step for this compound involves crystallization. This compound hydrate can crystallize out of the reaction mixture, particularly after neutralization of the crude product. google.com This crystallization allows for the separation of solid this compound hydrate from the liquid by-products and unreacted oil through simple physical methods like filtration. google.com The remaining crude oil, containing dissolved products and by-products, is often subjected to fractional distillation to separate components based on their different boiling points.

Mechanistic Studies of Terpin Chemical Transformations

Dehydration Reactions of Terpin (B149876) to Terpineol (B192494) Isomers

Dehydration of this compound hydrate (B1144303) is a key process for producing terpineol, a commercially valuable product evitachem.commdpi.com. This reaction involves the removal of water from the this compound molecule, leading to the formation of various terpineol isomers, including α-terpineol, β-terpineol, and γ-terpineol mdpi.comatamanchemicals.com. The distribution of these isomers is highly dependent on the reaction conditions evitachem.com.

Influence of Acidic Conditions on Terpineol Isomer Distribution

Acidic conditions are essential for the dehydration of this compound hydrate evitachem.com. The type and concentration of the acid catalyst play a significant role in determining the yield and the ratio of terpineol isomers produced evitachem.commdpi.com. For instance, sulfuric acid is a common catalyst for this reaction mdpi.com. Studies have shown that using 30% sulfuric acid can lead to a mixture of α-terpineol, β-terpineol, and γ-terpineol in a ratio of approximately 7:2:2 mdpi.com.

The mechanism of dehydration under acidic conditions typically involves protonation of the hydroxyl groups in this compound, followed by the elimination of water to form carbocation intermediates evitachem.com. The subsequent rearrangement and deprotonation of these carbocations lead to the formation of different terpineol isomers evitachem.com. The acidity influences the rate of protonation and the stability of the carbocation intermediates, thereby affecting the product distribution.

Catalytic Systems for Selective Terpineol Generation from this compound Hydrate

Various catalytic systems have been explored to improve the selectivity and efficiency of terpineol production from this compound hydrate. While strong mineral acids like sulfuric acid are effective, they can lead to undesirable by-products and pose environmental challenges mdpi.com.

Composite acid catalysts, such as those formed from α-hydroxycarboxylic acids and boric acid, have shown promise in catalyzing the hydration of α-pinene to this compound hydrate and subsequent dehydration to terpineol mdpi.com. For example, a composite catalyst of tartaric acid and boric acid can catalyze the synthesis of this compound hydrate at moderate temperatures (20–25 °C), which can then be dehydrated to a mixture of terpineol isomers mdpi.com. Mandelic acid–boric acid composite catalysts have also been used for the direct synthesis of terpineol from α-pinene, achieving high conversion and selectivity mdpi.com.

Organic acids like chloroacetic acid have also been identified as good catalysts for terpineol production due to their acidity and solubility properties scispace.com. Combined strong and weak acid catalysts have been reported to enhance conversion and terpineol yield, with the selectivity being correlated to the solubility of the weak organic acid researchgate.net. Citric acid has also been used as a catalyst for the conversion of this compound hydrate to α-terpineol ncsu.edu.

Isomerization Pathways of this compound to Related Monoterpenes (e.g., Fenchol (B156177), Borneol)

Beyond dehydration, this compound can also undergo isomerization reactions under certain conditions, leading to the formation of other monoterpenes such as fenchol and borneol evitachem.com. These isomerization pathways are influenced by factors like temperature and the specific acid catalyst employed evitachem.com. The formation of these by-products is often reported to occur via the formation of terpinene carbocations as intermediates researchgate.net.

While the primary focus for this compound is often dehydration to terpineols, understanding these isomerization pathways is crucial for optimizing reaction conditions to favor desired products and minimize the formation of unwanted isomers evitachem.com.

Exploration of Carbocation Intermediates in this compound Reactivity

Carbocation intermediates play a central role in the acid-catalyzed transformations of this compound, including both dehydration and isomerization reactions evitachem.com. The mechanism for the synthesis of this compound from α-pinene, a related process, involves the formation of terpinyl carbocations as intermediates before stabilizing into this compound hydrate evitachem.com. Similarly, the dehydration of this compound hydrate proceeds through protonation and subsequent formation of carbocations evitachem.com.

The stability and rearrangement of these carbocation intermediates dictate the final product distribution evitachem.com. In the context of α-pinene conversion to terpineol and other derivatives, several carbocation species, including pinanyl, p-menthenyl, isobornyl, fenchyl, and terpinene carbocations, have been identified with differing activation energies researchgate.net. These carbocations can be attacked by nucleophiles, such as water molecules, to form hydroxyl bonds, eventually leading to products like terpineol researchgate.net.

The formation of by-products like fenchol and borneol during terpineol synthesis is also attributed to isomerization reactions occurring via terpinene carbocation intermediates researchgate.net. The study of carbocation chemistry is fundamental to understanding the complex reaction networks involved in the transformation of terpenes like this compound nih.govmasterorganicchemistry.comsinica.edu.tw. Computational chemistry methods, such as DFT and QM/MM calculations, are often employed to elucidate the detailed reaction mechanisms and the nature of these carbocation species nih.govresearchgate.net.

Computational and Theoretical Approaches in Terpin Chemistry

Quantum Mechanical Studies of Terpin (B149876) Reaction Mechanisms

Quantum mechanical (QM) studies are powerful tools for investigating the electronic structure and energy changes during chemical reactions, offering detailed insights into reaction mechanisms. While direct QM studies specifically on this compound reaction mechanisms are not extensively detailed in the provided search results, the application of QM methods to related terpene systems provides a strong foundation for understanding how these techniques can be applied to this compound.

QM calculations have been widely used to study reaction mechanisms in various chemical systems, including atmospheric reactions and enzymatic processes. copernicus.orgmdpi.comrsc.orgresearchgate.net These studies often involve determining transition states, activation energies, and the electronic properties of intermediates. For instance, QM methods have been applied to study the isomerization of α-pinene, a precursor to this compound, to camphene, providing quantum-chemical descriptors for analyzing reactivity. researchgate.net These calculations can help to compare theoretical results with experimental data and suggest ways to improve reaction yields. researchgate.net

The complexity of terpene transformations, often involving carbocation rearrangements, makes QM studies particularly relevant. acs.orgnih.gov By calculating the energies and structures of various possible intermediates and transition states, QM methods can help elucidate the preferred reaction pathways and the factors that govern selectivity. acs.orgnih.gov

Molecular Modeling of Terpenoid Carbocation Dynamics Relevant to this compound Transformations

Molecular modeling, including molecular dynamics (MD) simulations, is essential for understanding the dynamic behavior of molecules and intermediates, particularly the carbocations involved in terpenoid transformations. This compound transformations often proceed through carbocation intermediates, and their stability, rearrangements, and interactions with the environment dictate the final product distribution. acs.orgnih.govtandfonline.com

Studies on other terpenoids highlight the importance of molecular modeling in understanding carbocation dynamics. For example, quantum chemical calculations have been used to study the transformation of the bisabolyl cation into a variety of sesquiterpenes, providing insights into the complex web of carbocations and their rearrangements. acs.org These studies help to answer persistent mechanistic questions in terpene biosynthesis and illustrate general reactivity principles for terpene-forming carbocation rearrangements. acs.org

Molecular dynamics calculations have also been used in the context of terpene transformations catalyzed by solid supports, showing how the support's properties can influence the reaction pathway and product selectivity, such as the preferred formation of terpinolene. tandfonline.com These simulations can provide a dynamic view of how carbocation intermediates interact with the catalytic environment.

Applications of Terpin As a Chemical Precursor in Academic Investigations

Research into Terpin-Derived Terpineol (B192494) Synthesis for Advanced Chemical Intermediates

Academic research extensively explores the synthesis of terpineol isomers from This compound (B149876) hydrate (B1144303). Terpineol is a significant monoterpene alcohol with various applications, including its use as a fragrance and in other chemical processes. mdpi.comunila.ac.id The dehydration of this compound hydrate is a primary route to synthesize a mixture of terpineol isomers, predominantly α-terpineol, alongside β-terpineol and γ-terpineol. mdpi.com

Studies have investigated various acid catalysts for this dehydration reaction to optimize yield and selectivity towards specific terpineol isomers. For instance, research has explored the use of sulfuric acid, chloroacetic acid, and composite catalysts like tartaric acid–boric acid for the hydration of α-pinene to this compound hydrate, which is then dehydrated to terpineol. mdpi.comresearchgate.net The reaction conditions, including temperature, reaction time, and catalyst concentration, significantly influence the conversion of α-pinene to terpineol and the distribution of terpineol isomers. researchgate.net

One study investigating the hydration of α-pinene using a tartaric acid–boric acid composite catalyst reported a this compound hydrate yield of 110% by weight (88% by mole) at 20–25 °C over 50 hours. Subsequent dehydration of this this compound hydrate yielded a mixture of α, β, and γ isomers of terpineol. mdpi.com Another study using chloroacetic acid as a catalyst for the hydration of turpentine (B1165885) (primarily α-pinene) found that a higher molar ratio of catalyst to α-pinene generally increased the conversion to terpineol, with optimal conditions achieving a conversion of 54.13% to α-terpineol. researchgate.net

The synthesis of terpineol from this compound hydrate involves dehydration under acidic conditions, typically with heating. evitachem.com This process can lead to different isomers depending on the specific reaction parameters employed. evitachem.com

Utilization of this compound Hydrate as a Key Intermediate in Specialized Organic Syntheses

This compound hydrate serves as a crucial intermediate in specialized organic synthesis beyond the production of terpineol. Its diol structure provides reactive sites for various chemical transformations, enabling the construction of more complex molecules. evitachem.comymdb.ca

Research has demonstrated the utility of this compound hydrate in the synthesis of cyclic ethers, such as 1,8-cineole. 1,8-cineole can be produced during the thermolysis of this compound in the presence of specific fused salts. evitachem.com Additionally, studies have shown that this compound hydrate can be formed from α-terpineol under acidic conditions and subsequently transformed into 1,8-cineole. researchgate.net This highlights a potential pathway for the formation of 1,8-cineole in natural systems and provides a synthetic route in the laboratory. researchgate.net

Furthermore, this compound hydrate has been explored as a starting material for the synthesis of diamine derivatives. One academic investigation reported the synthesis of 1,8-diamino-p-menthane (B1222041) from this compound monohydrate via a reaction with sodium azide (B81097) catalyzed by sulfuric acid, followed by hydrogenation. atlantis-press.com Although this specific route using sodium azide presents challenges for industrial scale-up due to the hazardous nature of the reagent, it demonstrates the potential of this compound hydrate as a precursor for synthesizing functionalized cyclic molecules in academic settings. atlantis-press.com

The synthesis of this compound hydrate itself often involves the hydration of α-pinene, typically catalyzed by acids. evitachem.commdpi.com This process can produce various intermediates, such as terpinyl carbocations, before stabilizing into this compound hydrate. evitachem.com

Analytical Techniques for Characterization in Terpin Research

Chromatographic Methods for Reaction Monitoring and Product Analysis in Terpin (B149876) Synthesis

Chromatographic techniques are widely used to monitor the progress of this compound synthesis reactions and to analyze the resulting products. These methods enable the separation, identification, and quantification of this compound, intermediates, by-products, and impurities.

Gas Chromatography (GC) is a common technique for the analysis of this compound, particularly this compound hydrate (B1144303). It is suitable for volatile and thermally stable compounds. GC with a flame-ionization detector (FID) is used for quantitative determination. drugfuture.com For instance, a gas-chromatographic technique has been developed for the quantitative determination of this compound hydrate, applicable to dosage forms containing this compound. aosproduct.com This involves using a polar capillary column, such as DB-WAX, for separation. GC coupled with mass spectrometry (GC-MS) is also employed, providing both separation and structural information through mass analysis. scielo.org.mx GC-MS can be used for qualitative and quantitative analysis of complex mixtures, including those containing this compound and related terpenes. scielo.org.mxdrawellanalytical.com

High-Performance Liquid Chromatography (HPLC) is another vital chromatographic method. HPLC is particularly well-suited for non-volatile, polar, and thermally unstable compounds. labmanager.com While GC is often preferred for volatile terpenes, HPLC can be used, especially when coupled with detectors like UV/Vis or mass spectrometry. labmanager.com HPLC offers high sensitivity, resolution, and versatility for separating components in liquid samples. labmanager.comtentamus-pharma.co.uk It is used in pharmaceutical analysis for the separation, identification, and quantification of related substances and impurities. tentamus-pharma.co.uk HPLC can also be used for at-line reaction monitoring to track the consumption of starting materials and the production of products. frontiersin.org

For monitoring the hydration of α-pinene to terpineol (B192494), which can involve this compound hydrate as an intermediate, GC-MS analysis of the reaction mixture is used to determine feed conversion, product selectivity, and yield. nih.gov

Spectroscopic Approaches for Elucidating Reaction Intermediates and Product Structures of this compound

Spectroscopic methods provide crucial information about the structure and functional groups of this compound and its related compounds, as well as helping to identify reaction intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for determining the detailed structure of organic molecules like this compound. nih.govuniversalclass.com NMR provides information about the different types of hydrogen and carbon atoms in a molecule and their connectivity. universalclass.com It can be used to resolve structural ambiguities. NMR analysis has been used to characterize intermediates in reactions involving terpene derivatives. olemiss.edu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing characteristic molecular vibrations. universalclass.comslideshare.netwisc.edu IR spectra can help confirm the presence of hydroxyl groups in this compound and provide a unique "fingerprint" for identification. aosproduct.comuniversalclass.com

Mass Spectrometry (MS) is often coupled with chromatography (GC-MS or LC-MS) to provide information about the molecular weight and fragmentation pattern of a compound. tentamus-pharma.co.ukwisc.educlariant.com This information is invaluable for identifying unknown compounds, confirming the identity of known compounds, and elucidating the structures of reaction intermediates and products. tentamus-pharma.co.ukclariant.com High-resolution mass spectrometry can provide more precise mass measurements, aiding in the determination of elemental composition. olemiss.edu

Spectrophotometric techniques, such as UV-Visible (UV-Vis) spectroscopy, can also be applied in the analysis of organic compounds, although they are often more useful for quantification than detailed structure elucidation unless the molecule has a chromophore. slideshare.netwisc.eduijrar.org UV-Vis spectroscopy can be used for purity assessment and quantitative analysis. ijrar.org

Advanced Separation Techniques for this compound Isomer Resolution and Purity Assessment

Chromatographic methods, especially GC and HPLC, are fundamental for isomer resolution and purity assessment. Optimized GC conditions, including the choice of stationary phase and temperature program, are essential for separating closely related isomers like cis- and trans-terpin. drugfuture.com Similarly, HPLC with appropriate stationary and mobile phases can achieve the separation of isomers. msu.eduresearchgate.net Advanced HPLC techniques, such as those using chiral stationary phases, are particularly useful for separating enantiomers, although the primary isomers of this compound (cis/trans) are diastereomers. psu.edu

Purity assessment of this compound hydrate is often performed using GC. drugfuture.comaosproduct.com The United States Pharmacopeia (USP) describes a GC method for determining the purity of this compound hydrate, requiring not less than 98.0 percent and not more than 100.5 percent of C₁₀H₂₀O₂ on an anhydrous basis. drugfuture.com This method involves using an internal standard (biphenyl) and a specific packed column with a flame-ionization detector. drugfuture.com

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can be used for purity assessment, particularly for crystalline substances with high purity (98% or more). DSC can provide information about melting behavior and the presence of impurities that affect the melting point. Studies using DSC have investigated the thermal behavior of this compound hydrate, observing events related to dehydration and melting, which can be indicative of purity and solid-state form. akjournals.com

Other techniques mentioned in the context of hydrate analysis and purity assessment, which could potentially be applied to this compound hydrate, include Thermogravimetric Analysis (TGA) to determine water content and Powder X-ray Diffraction (PXRD) to analyze crystalline structure and identify different solid forms or the presence of impurities. encyclopedia.pubnih.gov Karl-Fischer titration is a sensitive method for determining water content in hydrates like this compound hydrate. encyclopedia.pubnih.gov

Advanced separation techniques like those utilizing silver ion-loaded HPLC have been shown to be effective in separating cis and trans isomers of unsaturated compounds based on their interaction with silver ions, which could potentially be adapted for certain this compound derivatives if they contain double bonds or could be derivatized. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.